molecular formula C6H12ClN3O3 B1295757 L-Histidine hydrochloride hydrate CAS No. 5934-29-2

L-Histidine hydrochloride hydrate

Cat. No. B1295757
CAS RN: 5934-29-2
M. Wt: 209.63 g/mol
InChI Key: CMXXUDSWGMGYLZ-XRIGFGBMSA-N
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Description

L-Histidine hydrochloride hydrate (LHHCLH) is a compound that is produced by fermentation with a genetically modified E. coli strain . It is used as a nutritional additive and as a sensory additive for all animal species . L-Histidine is a component of dipeptides with antioxidative property . It serves as a precursor for the formation of histamine, which is associated with allergic responses .


Synthesis Analysis

The detailed descriptions of the characterization techniques as well as sample preparations of the grown crystals for different experiments were briefly explained in an earlier article .


Molecular Structure Analysis

The crystallographic structural response of the titled crystal under shocked conditions has been discussed based on the obtained XRD and Raman spectroscopic patterns .


Chemical Reactions Analysis

L-Histidine is involved in the one-carbon unit metabolism. It is associated with protein methylation . L-Histidine is a part of hemoglobin structure and function .


Physical And Chemical Properties Analysis

L-Histidine hydrochloride hydrate is an off-white, odourless, colourless and crystalline powder, with a bulk density of 550–750 kg/m³, melting point at 254°C, pH 3.5–4.5 (1% solution in water) and a water solubility of 56.6 g/L at 25°C .

Scientific Research Applications

Nonlinear Optical Applications

L-Histidine Hydrochloride Monohydrate has been used in the growth of semi-organic single crystals, which play a vital role in the generation of a terahertz pulse and its potential applications . The single crystals of L-Histidine Hydrochloride Monohydrate were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere . These crystals have a high value of transmission over a long range of wavelength, making them good candidates for nonlinear optical applications .

Photonic Applications

The grown single crystals were studied by time-domain terahertz spectroscopy for photonic applications . The refractive indices were calculated and it was found that the refractive index is nearly equal to 3.4 .

Structural, Electronic, and Optical Properties Study

The monoclinic L-Histidine crystal, which is critical for protein structure and function, has been numerically examined for its structural, electronic, and optical properties . The L-Histidine crystal has an insulating band gap of approximately 4.38 eV . It also exhibits strong optical absorption activity for photon energies exceeding 3.5 eV, making it an excellent UV collector .

Precursor through Histidine Decarboxylase

L-Histidine monohydrochloride monohydrate is used as a precursor through histidine decarboxylase .

Study of Human T-lymphoblastic Leukemia Cell Line

This compound is used to study the cultures of the human T-lymphoblastic leukemia cell line .

Modulation of Apoptosis

It is also used in the modulation of apoptosis .

Enhancement of Biosynthesis of Lovastatin

L-Histidine monohydrochloride monohydrate is used to enhance the biosynthesis of Lovastatin by cultured Aspergillus terreus .

Mechanism of Action

Target of Action

L-Histidine Hydrochloride Monohydrate, also known as L-Histidine hydrochloride hydrate or L-Histidine monohydrochloride monohydrate, is an essential amino acid . It primarily targets proteins and enzymes in the body, playing a crucial role in protein methylation . It is also a part of hemoglobin structure and function .

Mode of Action

The exact mode of action of supplemental L-Histidine is unclear . It is known to be involved in one-carbon unit metabolism . It is associated with protein methylation and serves as a precursor for the formation of histamine, which is associated with allergic responses .

Biochemical Pathways

L-Histidine is involved in several biochemical pathways. It plays a significant role in one-carbon unit metabolism . It is also associated with protein methylation . Furthermore, it serves as a precursor for the formation of histamine, which is associated with allergic responses . Urocanic acid, an immune response modulator in skin, is also biosynthesized from histidine .

Result of Action

The actions of supplemental L-Histidine are unclear . It may have some immunomodulatory as well as antioxidant activity . It is also a part of hemoglobin structure and function . L-Histidine is a component of dipeptides with antioxidative property . Histidine serves as a precursor for the formation of histamine, which is associated with allergic responses .

Action Environment

The action of L-Histidine Hydrochloride Monohydrate can be influenced by various environmental factors. For instance, it is used in cell culture media formulations used in biomanufacturing . The use of non-animal-sourced L-Histidine and other components avoids the risk of contaminating bioproducts with adventitious viruses .

Future Directions

L-Histidine monohydrochloride, non-animal, is used in cell culture media formulations used in biomanufacturing. The use of non-animal-sourced L-Histidine and other components avoids the risk of contaminating bioproducts with adventitious viruses .

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
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InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Source PubChem
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DSSTOX Substance ID

DTXSID00208089
Record name L-Histidine hydrochloride monohydrate
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Molecular Weight

209.63 g/mol
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Physical Description

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]
Record name L-Histidine hydrochloride
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Product Name

L-Histidine hydrochloride hydrate

CAS RN

5934-29-2
Record name L-Histidine hydrochloride monohydrate
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Record name L-Histidine hydrochloride hydrate
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Record name L-Histidine hydrochloride monohydrate
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Record name L-Histidine, hydrochloride, hydrate (1:1:1)
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Record name HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of LHHC?

A1: L-Histidine Hydrochloride Monohydrate has the molecular formula C6H9N3O2·HCl·H2O and a molecular weight of 209.63 g/mol. []

Q2: Are there spectroscopic techniques used to characterize LHHC?

A2: Yes, several spectroscopic techniques have been employed to study LHHC. These include Raman spectroscopy [, , ], Infrared (IR) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], UV-Vis spectroscopy [, , , ], and Electron Paramagnetic Resonance (EPR) spectroscopy [, , , , , , ]. These techniques provide information about the crystal structure, vibrational modes, electronic properties, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , ]

Q3: Does temperature affect the structure of LHHC?

A3: Research using Raman spectroscopy indicates that LHHC undergoes a structural phase transition between 140 K and 110 K. Further spectral changes suggest another possible transition between 80 K and 60 K. [] This highlights the impact of temperature on the compound's structural integrity.

Q4: How does pressure impact LHHC?

A4: Studies using high-pressure Raman spectroscopy reveal that pressure significantly affects the hydrogen bond vibrations within LHHC crystals. [] This suggests a potential influence on its structural stability and intermolecular interactions under high-pressure conditions.

Q5: What is the significance of the piezoelectric coefficients of LHHC?

A5: Piezoelectric coefficients, determined through synchrotron x-ray Renninger scanning, provide insights into the material's ability to generate an electric charge in response to applied mechanical stress. In the case of LHHC, these coefficients (d14 = 2.25(9) × 10−10 C N−1, d25 = 4.1(5) × 10−11 C N−1 and d36 = 2.3(2) × 10−10 C N−1) suggest potential applications in sensors and actuators. []

Q6: Can LHHC be used in nonlinear optical (NLO) applications?

A6: Yes, research suggests that LHHC exhibits nonlinear optical (NLO) properties. [, , , , , ] Its second harmonic generation (SHG) efficiency has been found to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material. [] This makes LHHC a potential candidate for applications in optoelectronics and laser technology.

Q7: How does LHHC affect the stability of intravenous fat emulsions?

A7: L-Histidine monohydrochloride monohydrate has been investigated as an additive to intravenous fat emulsions. Studies indicate that it does not significantly alter the particle size distribution of the emulsion for up to 7 days. The emulsion remained stable, with a zeta potential ranging from -30 to -60 mV. []

Q8: Does LHHC interact with reactive dyes, and what are the implications?

A8: Research indicates that L-histidine monohydrochloride monohydrate can significantly impact the photo-fading of reactive dyes on cellulose, particularly those with azo and Cu-complex azo chromophores. [] This interaction is influenced by the pH of the solution and highlights the importance of considering LHHC's presence in textile applications where dye stability is crucial.

Q9: How is computational chemistry used in LHHC research?

A9: Computational methods, specifically density functional theory (DFT) calculations, have been employed to predict the 1H NMR chemical shielding tensors of LHHC. [] This provides valuable information about the electronic environment of the hydrogen atoms within the molecule, which can be correlated with experimental NMR data.

Q10: What is the effect of L-histidine supplementation on muscle carnosine levels in humans?

A11: Studies have shown that, unlike in some animals, supplementing with L-histidine alone does not increase muscle carnosine levels in humans. This suggests that beta-alanine, not L-histidine, is the rate-limiting factor in carnosine synthesis for humans. []

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